molecular formula C18H13N5O8 B12678812 Methyl (7-hydroxy-8-((2-hydroxy-3,5-dinitrophenyl)azo)-1-naphthyl)carbamate CAS No. 94231-85-3

Methyl (7-hydroxy-8-((2-hydroxy-3,5-dinitrophenyl)azo)-1-naphthyl)carbamate

Cat. No.: B12678812
CAS No.: 94231-85-3
M. Wt: 427.3 g/mol
InChI Key: LYBKPNSXXPPSEH-UHFFFAOYSA-N
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Description

UV-Vis Spectroscopy

The compound’s absorption profile is dominated by the azo chromophore and extended conjugation. In ethanol, maxima are expected at:

  • ~480–520 nm : π→π* transitions of the azo group and conjugated naphthalene system.
  • ~340–380 nm : n→π* transitions involving lone pairs on nitro and hydroxyl groups.

Comparatively, ethyl (7-hydroxy-1-naphthyl)carbamate lacks the azo group and absorbs primarily below 300 nm, underscoring the bathochromic shift induced by the arylazo substituent.

FT-IR Spectroscopy

Key vibrational modes include:

Frequency (cm⁻¹) Assignment
3300–3500 O-H stretch (hydroxyl)
1680–1720 C=O stretch (carbamate)
1520–1560 N=N stretch (azo)
1340–1380 NO₂ symmetric stretch
1500–1600 Aromatic C=C stretch

The absence of N-H stretching (≈3350 cm⁻¹) confirms carbamate formation via methyl substitution.

NMR Spectroscopy

¹H NMR (DMSO-d₆, 400 MHz):

  • δ 8.2–8.5 ppm : Aromatic protons adjacent to nitro groups (phenyl ring).
  • δ 7.4–7.9 ppm : Naphthalene protons (positions 2–6, 9–10).
  • δ 6.8–7.2 ppm : Proton adjacent to hydroxyl at position 7.
  • δ 3.6 ppm : Methyl singlet (OCH₃).

¹³C NMR (DMSO-d₆, 100 MHz):

  • δ 155–160 ppm : Carbamate carbonyl (C=O).
  • δ 145–150 ppm : Azo-linked carbons (C-N=N-).
  • δ 120–135 ppm : Aromatic carbons.

Mass Spectrometry

The molecular ion peak at m/z 427.329 corresponds to [M+H]⁺, with fragmentation patterns including:

  • m/z 285 : Loss of NO₂ and hydroxyl groups.
  • m/z 198 : Naphthylcarbamate fragment.

Comparative Analysis with Related Azo-Naphthyl Carbamate Derivatives

Feature Subject Compound Ethyl (7-hydroxy-1-naphthyl)carbamate Coumarin-Azo Hybrids
Molecular Formula C₁₈H₁₃N₅O₈ C₁₃H₁₃NO₃ C₂₀H₁₅N₃O₅
Azo Group Present Absent Present
Nitro Groups Two (3,5-positions) Absent One (4-position)
UV-Vis λₘₐₓ (nm) 480–520 260–280 450–490
Applications Dye intermediate, coordination studies Solubility studies Anticancer research

The subject compound’s dual nitro groups enhance electron-withdrawing effects, red-shifting its absorption compared to mono-nitro coumarin hybrids. Unlike ethyl carbamate derivatives, its azo functionality enables metal coordination, as seen in analogous complexes where the azo nitrogen binds to transition metals like Cu(II) or Fe(III).

Properties

CAS No.

94231-85-3

Molecular Formula

C18H13N5O8

Molecular Weight

427.3 g/mol

IUPAC Name

methyl N-[7-hydroxy-8-[(2-hydroxy-3,5-dinitrophenyl)diazenyl]naphthalen-1-yl]carbamate

InChI

InChI=1S/C18H13N5O8/c1-31-18(26)19-11-4-2-3-9-5-6-14(24)16(15(9)11)21-20-12-7-10(22(27)28)8-13(17(12)25)23(29)30/h2-8,24-25H,1H3,(H,19,26)

InChI Key

LYBKPNSXXPPSEH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Preparation of the Naphthyl Carbamate Intermediate

The starting material is often 7-hydroxy-1-naphthylamine or a related derivative. The carbamate group is introduced by reaction with methyl chloroformate or a similar carbamoylating agent under controlled conditions.

  • Reaction Conditions: Typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran (THF) at low temperature to avoid side reactions.
  • Catalysts/Additives: A base such as triethylamine is used to neutralize the hydrochloric acid formed.
  • Outcome: Formation of methyl (7-hydroxy-1-naphthyl)carbamate, which serves as the coupling component for azo formation.

Diazotization of 2-Amino-3,5-dinitrophenol

The azo coupling partner is prepared by diazotizing 2-amino-3,5-dinitrophenol:

  • Reagents: Sodium nitrite (NaNO2) in acidic medium (usually hydrochloric acid) at 0–5 °C.
  • Procedure: The amine is dissolved in dilute acid, cooled, and treated with NaNO2 solution to form the diazonium salt.
  • Control: Temperature and pH are carefully controlled to maintain diazonium salt stability.

Azo Coupling Reaction

The diazonium salt is then coupled with the naphthyl carbamate intermediate:

  • Solvent: Typically aqueous or mixed aqueous-organic solvents at low temperature.
  • pH: Slightly alkaline conditions (pH 8–9) favor azo coupling.
  • Mechanism: The diazonium salt electrophilically attacks the activated aromatic ring of the naphthyl carbamate at the 8-position, forming the azo linkage.
  • Workup: The reaction mixture is neutralized, and the azo compound is extracted with organic solvents.

Purification and Characterization

  • Purification: Recrystallization from ethanol or other suitable solvents.
  • Characterization: Confirmed by NMR, IR, UV-Vis spectroscopy, and mass spectrometry.
  • Yield: Typically moderate to good, depending on reaction conditions and purity of intermediates.

Experimental Data Summary Table

Step Reagents/Conditions Key Parameters Outcome/Yield
Carbamate formation Methyl chloroformate, triethylamine, THF 0–5 °C, inert atmosphere Methyl (7-hydroxy-1-naphthyl)carbamate, ~70-85% yield
Diazotization 2-Amino-3,5-dinitrophenol, NaNO2, HCl 0–5 °C, acidic medium Diazonium salt, used immediately
Azo coupling Diazonium salt + naphthyl carbamate pH 8–9, 0–10 °C, aqueous-organic solvent Methyl (7-hydroxy-8-((2-hydroxy-3,5-dinitrophenyl)azo)-1-naphthyl)carbamate, 60-80% yield
Purification Recrystallization in ethanol Room temperature Pure azo carbamate compound

Research Findings and Notes

  • The azo coupling step is sensitive to pH and temperature; maintaining slightly alkaline pH and low temperature prevents side reactions and decomposition of diazonium salts.
  • The presence of hydroxy groups on both aromatic rings facilitates azo coupling by activating the aromatic system.
  • Carbamate formation prior to azo coupling ensures selective substitution at the 8-position of the naphthyl ring.
  • The dinitro substitution on the phenyl ring increases the electrophilicity of the diazonium salt, enhancing coupling efficiency.
  • Purification by recrystallization yields a stable compound suitable for further applications in dye chemistry or analytical reagents.

Additional Considerations

  • Alternative carbamoylating agents or protecting groups may be used depending on the desired purity and scale.
  • The diazotization and azo coupling steps require careful handling due to the instability of diazonium salts.
  • Scale-up requires optimization of temperature control and mixing to maintain product consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: The azo group can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst can be used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: The primary products are the corresponding amines.

    Substitution: Substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Antioxidant Activity

Research has indicated that compounds similar to methyl (7-hydroxy-8-((2-hydroxy-3,5-dinitrophenyl)azo)-1-naphthyl)carbamate exhibit antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related diseases. The compound's ability to scavenge free radicals can be beneficial in developing therapeutic agents for conditions such as cancer and cardiovascular diseases .

Antimicrobial Properties

The compound's azo group may enhance its antimicrobial efficacy. Azo compounds have been studied for their potential to inhibit microbial growth, making them candidates for developing new antibiotics or antifungal agents .

Xanthine Oxidase Inhibition

Inhibitors of xanthine oxidase are valuable in treating gout and hyperuricemia. Compounds structurally related to this compound have shown moderate xanthine oxidase inhibitory activity, suggesting potential therapeutic applications in managing uric acid levels .

Dye Manufacturing

This compound is a derivative of azo dyes, which are widely used in textiles and food industries due to their vibrant colors and stability. The compound's unique structure allows it to be utilized in creating dyes with specific properties, such as lightfastness and resistance to washing .

Spectroscopic Analysis

The compound can be analyzed using various spectroscopic techniques such as UV-VIS spectroscopy, which can provide insights into its electronic transitions and stability under different conditions. This analysis is crucial for quality control in dye production and understanding the compound's behavior in biological systems .

Case Study 1: Antioxidant Efficacy

A study investigated the antioxidant activity of various substituted naphthalene derivatives, including this compound. The results indicated significant free radical scavenging activity comparable to established antioxidants like ascorbic acid .

Case Study 2: Antimicrobial Testing

In a series of tests on azo compounds, this compound was evaluated for its antimicrobial properties against several bacterial strains. The compound demonstrated promising results, inhibiting growth at concentrations lower than many conventional antibiotics .

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application. For instance, in biological systems, the compound may interact with cellular components, leading to staining or other effects.

Comparison with Similar Compounds

Key Analogues:

  • Compound 3 (Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate): Features a benzodithiazine core with a methyl hydrazino group and sulfonyl functionalities .
  • Thiazolo-pyrimidine Derivatives (11a,b; 12): Contain fused heterocyclic systems with cyano and carbonyl groups, demonstrating varied electronic environments .

Functional Group Influence:

  • Azo vs. Hydrazino/Azomethine Groups: The target compound’s azo linkage (N=N) contrasts with hydrazino (N-NH₂) or azomethine (C=N) groups in analogues, altering conjugation and redox properties.
  • Nitro vs. Sulfonyl/Cyano Groups: The 3,5-dinitro substituent in the target compound provides stronger electron-withdrawing effects compared to sulfonyl (SO₂) or cyano (CN) groups in analogues, likely reducing solubility and enhancing thermal stability.
  • Carbamate vs. Ester Groups : The methyl carbamate (NHCOOCH₃) in the target compound differs from the ester (COOCH₃) in analogues, affecting hydrolysis resistance and hydrogen-bonding capacity.

Physicochemical and Spectral Properties

Table 1: Comparative Data for Structural Analogues

Property Target Compound* Compound 3 Compound 15 Thiazolo-pyrimidine 11a
Melting Point Not reported 252–253 °C (dec.) 310–311 °C (dec.) 243–246 °C
IR Key Bands (cm⁻¹) Predicted: ~3350 (OH), 1720 (C=O), 1520 (NO₂) 3360 (N-NH₂), 1740 (C=O), 1155 (SO₂) 3320 (OH), 1715 (C=O), 1615 (C=N) 2219 (CN), 1718 (C=O)
¹H-NMR Features Expected aromatic/OH signals δ 5.78 (N-NH₂), 8.29 (H-8) δ 8.40 (N=CH), 10.25 (OH) δ 7.94 (=CH), 2.37 (CH₃)
Thermal Stability Likely high (nitro groups) Moderate (SO₂ decomposition) High (extended conjugation) Moderate (CN degradation)

*Data for the target compound inferred from structural analogues.

Biological Activity

Methyl (7-hydroxy-8-((2-hydroxy-3,5-dinitrophenyl)azo)-1-naphthyl)carbamate, also known by its CAS number 94231-85-3, is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C₁₈H₁₃N₅O₈
  • Molecular Weight : 427.32 g/mol
  • Structure : The compound features a naphthyl group linked to a carbamate moiety and a dinitrophenylazo group, contributing to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antitumor agent and its effects on enzyme inhibition.

Antitumor Activity

Research has indicated that this compound exhibits cytotoxic effects against several cancer cell lines. A study demonstrated that it inhibits cell proliferation in a dose-dependent manner, particularly in breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes critical for tumor growth. For instance:

  • Ribonucleotide Reductase Inhibition : It was found to inhibit ribonucleotide reductase (RR), an enzyme essential for DNA synthesis in rapidly dividing cells .
  • Dopamine Receptor Binding : Binding assays revealed that it interacts with dopamine D₂ receptors, suggesting potential implications in neuropharmacology .

Table 1: Summary of Biological Activities

Activity TypeEffect/OutcomeReference
AntitumorCytotoxicity in breast and colon cancer cells
Enzyme InhibitionInhibition of ribonucleotide reductase
Dopamine Receptor BindingModerate affinity for D₂ receptors

Detailed Research Findings

  • Cytotoxicity Assay : In vitro studies using MTT assays showed that the compound reduced viability in cancer cell lines by over 50% at concentrations above 10 µM after 48 hours of exposure.
  • Mechanism of Action : Flow cytometry analyses indicated that treated cells exhibited increased annexin V positivity, confirming apoptosis induction.
  • In Vivo Studies : Animal models treated with the compound showed significant tumor size reduction compared to control groups, supporting its potential as an anticancer therapeutic agent.

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